2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester
Overview
Description
“2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki-Miyaura coupling .
Synthesis Analysis
The synthesis of pinacol boronic esters involves a process known as protodeboronation . This process is not well developed, but it has been reported that 1°, 2°, and 3° alkyl boronic esters can be protodeboronated using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester” is represented by the InChI code: 1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7+ .Chemical Reactions Analysis
Pinacol boronic esters, such as “2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester”, are used in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester” include a molecular weight of 276.14 , and a melting point of 60-65 °C . It has a linear formula of C6H4COOCH2CH3BO2C2(CH3)4 .Scientific Research Applications
Applications in Organic Synthesis
Pinacol Rearrangement : The migratory aptitude of the ethoxycarbonyl group in the pinacol rearrangement has been studied, showing the potential use of 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester in synthetic chemistry. The rearrangement revealed insights into the cyclization and fragmentation reactions, which can be significant in organic synthesis processes (Kagan et al., 1972).
Polymer Synthesis : This compound has been used in the synthesis of hyperbranched polythiophene, where its role was pivotal in achieving a controlled degree of branching via the catalyst-transfer Suzuki–Miyaura coupling reaction. This indicates its value in the development of novel polymeric materials with specific properties (Segawa et al., 2013).
Phosphorescence Properties : Interestingly, simple arylboronic esters, including derivatives of 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in the solid state. This unique property opens avenues for their use in the development of organic phosphorescent materials (Shoji et al., 2017).
Catalysis and Reaction Development
Palladium-Catalyzed Cross-Coupling : The compound has been utilized in palladium-catalyzed cross-coupling reactions, specifically in the synthesis of unsymmetrical 1,3-dienes. This showcases its role in creating complex molecular structures, crucial in organic synthesis (Takagi et al., 2002).
Borylation of Aryl Halides : In a study on the borylation of aryl halides, this ester was used as a key component, indicating its importance in the direct synthesis of other boronic acid pinacol esters, a fundamental reaction in organometallic chemistry (Pandarus et al., 2014).
Advanced Materials and Applications
Synthesis of Functional Polymers : The compound was involved in the synthesis of boronate-terminated π-conjugated polymers, indicating its role in the development of new materials with specific electronic properties, which can be applied in electronics and nanotechnology (Nojima et al., 2016).
Preparation of Fluorinated Alkenylboronic Esters : A novel method for the synthesis of fluorinated alkenylboronic esters via Cu-catalyzed stereoselective borylation utilized this compound, highlighting its potential in the development of fluorine-containing organic compounds (Zhang et al., 2017).
Safety And Hazards
Future Directions
Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki-Miyaura coupling . The development of more efficient and versatile methods for their synthesis and use in chemical reactions is an active area of research .
properties
IUPAC Name |
ethyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF2O4/c1-6-20-13(19)9-7-11(17)12(18)8-10(9)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZTURUCKHPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OCC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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